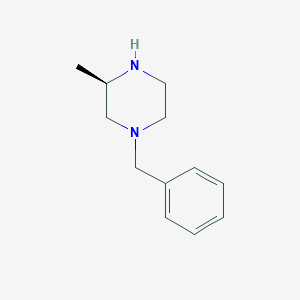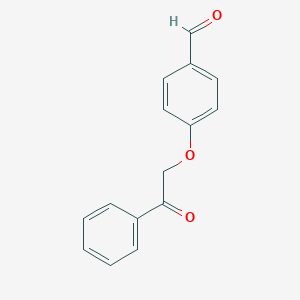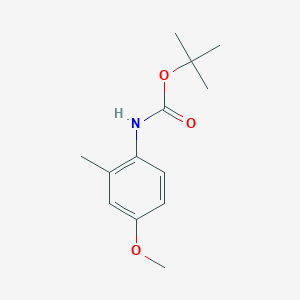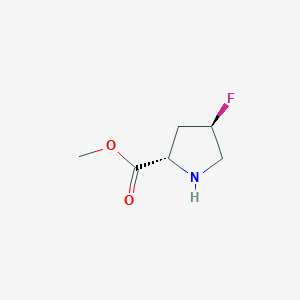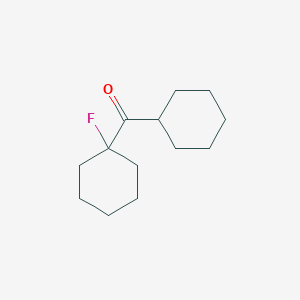
Cyclohexyl(1-fluorocyclohexyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl(1-fluorocyclohexyl)methanone, also known as CXM, is a synthetic compound that has been studied for its potential use in scientific research. CXM is a ketone derivative that has been shown to have unique properties, making it a promising candidate for use in various applications. In
Mecanismo De Acción
The mechanism of action of Cyclohexyl(1-fluorocyclohexyl)methanone involves its interaction with the sigma-1 receptor. Cyclohexyl(1-fluorocyclohexyl)methanone has been shown to bind to the receptor with high affinity, leading to various downstream effects. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein synthesis, and mitochondrial function. Cyclohexyl(1-fluorocyclohexyl)methanone has been shown to modulate these processes, leading to changes in cellular function.
Efectos Bioquímicos Y Fisiológicos
Cyclohexyl(1-fluorocyclohexyl)methanone has been shown to have various biochemical and physiological effects. It has been shown to modulate calcium signaling, leading to changes in neuronal excitability. Cyclohexyl(1-fluorocyclohexyl)methanone has also been shown to modulate protein synthesis, leading to changes in synaptic plasticity. In addition, Cyclohexyl(1-fluorocyclohexyl)methanone has been shown to modulate mitochondrial function, leading to changes in energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexyl(1-fluorocyclohexyl)methanone has several advantages for use in lab experiments. It has a well-established synthesis method, making it easy to obtain. Cyclohexyl(1-fluorocyclohexyl)methanone also has a high affinity for the sigma-1 receptor, making it a useful tool for investigating the role of the receptor in various cellular processes. However, Cyclohexyl(1-fluorocyclohexyl)methanone also has some limitations. It has a relatively short half-life, making it difficult to study its long-term effects. In addition, Cyclohexyl(1-fluorocyclohexyl)methanone has been shown to have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of Cyclohexyl(1-fluorocyclohexyl)methanone. One direction is to investigate its potential therapeutic use in various neurological and psychiatric disorders. Cyclohexyl(1-fluorocyclohexyl)methanone has been shown to have anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for use in the treatment of anxiety and depression. Another direction is to investigate its potential use as a tool for investigating the role of the sigma-1 receptor in various disease states. Cyclohexyl(1-fluorocyclohexyl)methanone has been shown to modulate the sigma-1 receptor in various cellular and behavioral processes, making it a useful tool for investigating the role of the receptor in various disease states.
Conclusion:
In conclusion, Cyclohexyl(1-fluorocyclohexyl)methanone is a synthetic compound that has been studied for its potential use in scientific research. It has a well-established synthesis method and has been shown to have unique properties, making it a promising candidate for use in various applications. Cyclohexyl(1-fluorocyclohexyl)methanone has been studied for its potential use in neuroscience research, particularly in the field of sigma-1 receptor modulation. It has been shown to have various biochemical and physiological effects, and has several advantages and limitations for use in lab experiments. There are several future directions for the study of Cyclohexyl(1-fluorocyclohexyl)methanone, including its potential therapeutic use and its use as a tool for investigating the role of the sigma-1 receptor in various disease states.
Métodos De Síntesis
The synthesis of Cyclohexyl(1-fluorocyclohexyl)methanone involves the reaction of cyclohexanone with 1-fluorocyclohexane in the presence of a catalyst. The reaction is carried out under specific conditions, such as temperature and pressure, to ensure optimal yield and purity of the final product. The synthesis method of Cyclohexyl(1-fluorocyclohexyl)methanone has been well-established and has been used in various research studies.
Aplicaciones Científicas De Investigación
Cyclohexyl(1-fluorocyclohexyl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that plays a role in various physiological and pathological processes. Cyclohexyl(1-fluorocyclohexyl)methanone has been used as a tool to investigate the role of the sigma-1 receptor in various cellular and behavioral processes.
Propiedades
Número CAS |
130485-82-4 |
|---|---|
Nombre del producto |
Cyclohexyl(1-fluorocyclohexyl)methanone |
Fórmula molecular |
C13H21FO |
Peso molecular |
212.3 g/mol |
Nombre IUPAC |
cyclohexyl-(1-fluorocyclohexyl)methanone |
InChI |
InChI=1S/C13H21FO/c14-13(9-5-2-6-10-13)12(15)11-7-3-1-4-8-11/h11H,1-10H2 |
Clave InChI |
FWXYPHJIJDPWLT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)C2(CCCCC2)F |
SMILES canónico |
C1CCC(CC1)C(=O)C2(CCCCC2)F |
Sinónimos |
Methanone, cyclohexyl(1-fluorocyclohexyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



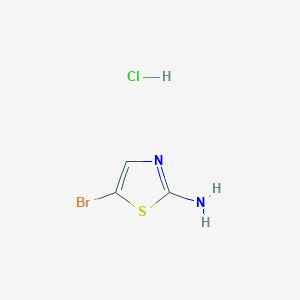
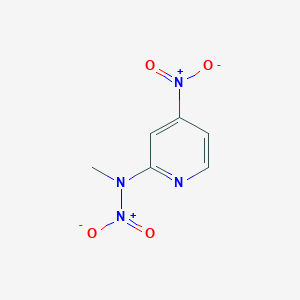
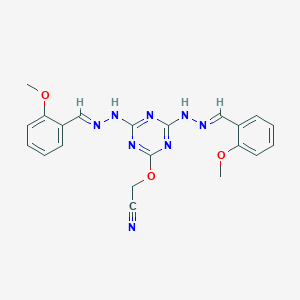
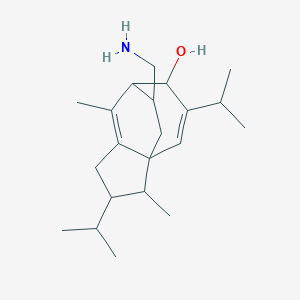
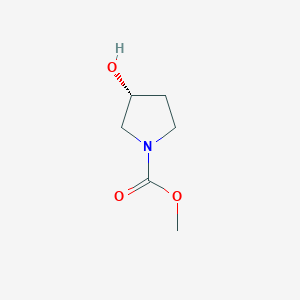
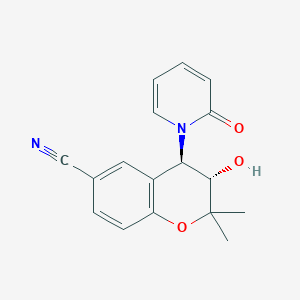
![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)
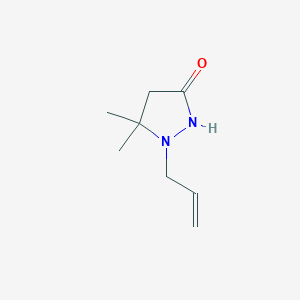
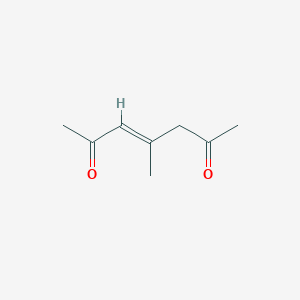
![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)
